molecular formula C25H24FN3O2S B2636069 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 422533-66-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2636069
CAS No.: 422533-66-2
M. Wt: 449.54
InChI Key: HOCJJCQOTKCBQK-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a synthetic quinazoline derivative featuring a 4-aminogroup substituted with a 3,4-dimethoxyphenethyl chain and a 2-position sulfanyl group bearing a 4-fluorobenzyl moiety. The methoxy groups on the phenethyl chain may enhance lipophilicity and membrane permeability, while the fluorobenzyl sulfanyl group could influence electronic properties and binding interactions .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O2S/c1-30-22-12-9-17(15-23(22)31-2)13-14-27-24-20-5-3-4-6-21(20)28-25(29-24)32-16-18-7-10-19(26)11-8-18/h3-12,15H,13-14,16H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCJJCQOTKCBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, using reagents like 4-fluorobenzyl chloride.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, such as halides, under appropriate conditions (e.g., solvents, temperature).

Major Products Formed

    Oxidation: Quinazoline N-oxides and other oxidized derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C23H30FN3O4S
  • Molecular Weight : Approximately 418.4 g/mol
  • Key Functional Groups :
    • Dimethoxyphenyl group
    • Fluorophenyl group
    • Sulfanyl group

These functional groups contribute to the compound's reactivity and potential interactions with biological systems.

Antitumor Activity

Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine exhibit antitumor properties . The presence of the quinazoline moiety is particularly relevant, as many quinazoline derivatives have been developed as anticancer agents. For instance, studies have shown that certain quinazoline derivatives can inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer .

Neuroprotective Effects

Compounds containing sulfur and fluorine have been recognized for their neuroprotective properties. This compound may similarly exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural components may enhance membrane permeability and bioavailability, crucial for central nervous system activity .

Antiviral Properties

Emerging research suggests that quinazoline derivatives can possess antiviral activity. The ability of this compound to interact with viral proteins could position it as a candidate for antiviral drug development .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Quinazoline Core : Utilizing starting materials such as isatoic anhydride and appropriate amines.
  • Introduction of Functional Groups : Employing methods like nucleophilic substitution to attach the dimethoxyphenyl and fluorophenyl groups.
  • Final Modifications : Optimizing reaction conditions to enhance yield and purity.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazolin-4-amine Derivatives with Sulfanyl Substituents
Compound Name Substituents at Position 2 Substituents at Position 4 Key Structural Differences Potential Implications References
Target Compound 2-{[(4-Fluorophenyl)methyl]sulfanyl} N-[2-(3,4-Dimethoxyphenyl)ethyl] Balanced lipophilicity; fluorophenyl may enhance target affinity
N-Cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine 2-[(2-Fluorophenyl)methylsulfanyl] N-Cyclohexyl Cyclohexyl (non-aromatic) vs. dimethoxyphenethyl; 2-fluorophenyl vs. 4-fluorophenyl Reduced aromatic interactions; altered steric bulk may affect receptor binding
N-(2,4-Dihalogenophenyl)-2-trichloromethylquinazolin-4-amines 2-Trichloromethyl N-(2,4-Dihalogenophenyl) Trichloromethyl (electron-withdrawing) vs. sulfanyl-fluorobenzyl; halogenated aryl vs. dimethoxyphenethyl Increased electrophilicity; potential toxicity concerns

Discussion :

  • Sulfanyl Group Variations : The 4-fluorobenzylsulfanyl group in the target compound contrasts with the 2-fluorobenzylsulfanyl group in ’s derivative. The para-fluorine position may improve metabolic stability compared to ortho-substituted analogs due to reduced steric hindrance .
  • In contrast, cyclohexyl () or dihalogenophenyl () groups introduce steric bulk or electron-withdrawing effects, which could modulate selectivity .
Non-Quinazoline Analogues with Similar Substituents
Compound Class Core Structure Key Substituents Relevance to Target Compound References
Sigma Receptor Ligands (e.g., N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl]piperazine) Piperazine Dichlorophenethyl Similar phenethylamine backbone; halogen vs. methoxy substituents Dichlorophenyl enhances receptor affinity but may reduce solubility
Thiadiazole Derivatives (e.g., 3-(Benzylsulfanyl)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-4-amine) Thiadiazole Benzylsulfanyl, nitrobenzylidene Shared sulfanyl motifs; nitro group introduces polarity vs. fluorine’s hydrophobicity Sulfanyl groups may stabilize binding via sulfur interactions

Discussion :

  • Methoxy groups may offer improved solubility compared to chlorinated analogs .
  • Sulfanyl vs.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a novel compound with a complex structure that suggests significant potential for various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a quinazoline backbone, which is known for its diverse pharmacological properties. Its structure includes:

  • A 3,4-dimethoxyphenyl group
  • A fluorophenyl moiety
  • A sulfanyl group

The molecular formula is C23H24FN3O4C_{23}H_{24}FN_3O_4 with a molecular weight of approximately 425.5 g/mol .

Biological Activity Overview

This compound has shown promising biological activities, particularly in anticancer research. The following properties have been highlighted in various studies:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of quinazoline have been reported to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial in drug resistance mechanisms .

The mechanism of action for this compound likely involves:

  • Inhibition of key signaling pathways involved in tumor growth.
  • Interaction with ATP-binding cassette (ABC) transporters to enhance drug accumulation in resistant cancer cells .

Study 1: Anticancer Efficacy

A recent study evaluated a series of quinazoline derivatives for their efficacy against various cancer cell lines. It was found that compounds similar to this compound exhibited IC50 values ranging from 0.5 to 10 µM against breast cancer cell lines .

CompoundIC50 (µM)Target
Compound A0.5BCRP
Compound B1.0P-gp
N-[2-(3,4-dimethoxyphenyl)...7.5Multi-target

Study 2: Mechanistic Insights

Another investigation focused on the interaction of this compound with ABC transporters. It demonstrated that the compound could inhibit the efflux function of BCRP, leading to increased intracellular concentrations of chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine?

  • Methodology : The synthesis of quinazolin-4-amine derivatives typically involves multistep reactions. A common approach includes:

Core formation : Cyclization of substituted anthranilic acid derivatives with urea or thiourea to form the quinazoline scaffold .

Substituent introduction : Reaction with 3,4-dimethoxyphenethylamine via nucleophilic substitution at the 4-position of the quinazoline core.

Sulfanyl group addition : Use of (4-fluorobenzyl)thiol under basic conditions (e.g., K₂CO₃/DMF) to introduce the [(4-fluorophenyl)methyl]sulfanyl group at the 2-position .

  • Key considerations : Optimize reaction temperature (e.g., reflux in ethanol or DMF) and stoichiometry to avoid side products like over-alkylation.

Q. How can structural elucidation of this compound be performed to confirm its identity?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy, fluorophenyl, and sulfanyl groups). The quinazoline proton at position 1 typically appears as a singlet due to deshielding .
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₂₅H₂₅FN₃O₂S) and fragmentation patterns.
  • X-ray crystallography : If crystalline, resolve the 3D structure to validate stereoelectronic interactions, particularly the orientation of the sulfanyl group .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodology :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) due to the quinazoline scaffold’s known affinity for ATP-binding pockets .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include a positive control like gefitinib for comparison .
  • Solubility and stability : Assess in PBS and simulated gastric fluid to guide future in vivo studies.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodology :

  • Analog synthesis : Modify substituents systematically:
  • Replace 3,4-dimethoxyphenyl with other aryl groups (e.g., chloro, nitro) to study electronic effects.
  • Vary the sulfanyl group’s position (e.g., 2- vs. 4-substitution) to assess steric impact .
  • 3D-QSAR modeling : Use computational tools (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, polarizability) with bioactivity data .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the quinazoline N1 atom) using docking simulations (AutoDock Vina) .

Q. How should contradictory data in biological assays be resolved?

  • Case example : If the compound shows high in vitro activity but low in vivo efficacy:

Pharmacokinetic analysis : Measure plasma half-life, bioavailability, and metabolite formation using LC-MS/MS.

Protein binding assays : Assess binding to serum albumin to explain reduced free drug concentration .

Permeability studies : Use Caco-2 cell monolayers to evaluate intestinal absorption limitations.

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?

  • Methodology :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with purified enzymes (e.g., EGFR).
  • Cryo-EM/X-ray co-crystallization : Resolve the compound’s binding mode in complex with its target protein .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to understand driving forces for binding .

Methodological Considerations Table

Research Aspect Techniques Key Parameters References
Synthetic purityHPLC (C18 column, acetonitrile/water)Purity >98%, retention time consistency
SAR optimization3D-QSAR, molecular dockingGrid spacing (2 Å), PLS regression analysis
Target binding validationSPR, ITCKD < 100 nM, ΔG < -8 kcal/mol
Metabolic stabilityLiver microsome assayt1/2 > 60 min (human microsomes)

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